molecular formula C14H13ClN2O B3046891 1-Benzyl-3-(4-chlorophenyl)urea CAS No. 13208-51-0

1-Benzyl-3-(4-chlorophenyl)urea

Cat. No. B3046891
M. Wt: 260.72 g/mol
InChI Key: LPAFKALFDTZCSC-UHFFFAOYSA-N
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Patent
US04435567

Procedure details

6.32 g benzylcarbamoyl-benzoic acid sulfimide was suspended in 40 ml of a 1:1 mixture of water and aceton. 2.55 g p-chloroaniline was added to the suspension, then a solution of 2.8 ml triethylamine with 10 ml of a 1:1 water-aceton mixture was added dropwise at ambient temperature during a half hour. The reaction mixture was stirred for 5 hours at room temperature, the obtained product was evacuated, washed with a 1:1 mixture of water and aceton and dried. 4.3 g 1-(4-chlorophenyl)-3-benzylurea was obtained, which melted at 206°-208° C.
Quantity
6.32 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
2.8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH2]=N.[CH2:3]([NH:10][C:11](C1C=CC=CC=1C(O)=O)=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O.CC(C)=O.[Cl:27][C:28]1[CH:34]=[CH:33][C:31]([NH2:32])=[CH:30][CH:29]=1>O.CC(C)=O.C(N(CC)CC)C>[Cl:27][C:28]1[CH:34]=[CH:33][C:31]([NH:32][C:11]([NH:10][CH2:3][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)=[O:12])=[CH:30][CH:29]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
6.32 g
Type
reactant
Smiles
[SH2]=N.C(C1=CC=CC=C1)NC(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
2.55 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O.CC(=O)C
Name
Quantity
2.8 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the obtained product was evacuated
WASH
Type
WASH
Details
washed with a 1:1 mixture of water and aceton
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(=O)NCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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